5,6-Dimethoxy-1,2-indanedione
Overview
Description
5,6-Dimethoxy-1,2-indanedione, also known as 5,6-dimethoxy-1H-indene-1,2 (3H)-dione, is a compound with the molecular formula C11H10O4 . It has a molecular weight of 206.19 g/mol . This compound is used in various applications, including the detection of latent fingerprints on porous surfaces .
Synthesis Analysis
The synthesis of 5,6-Dimethoxy-1,2-indanedione derivatives has been carried out via its Schiff’s base using 2-cyanoacetohydrazide followed by cyclization with 2-arylidenemalononitrile in the presence of a catalytical amount of piperidine . Another method involves knovenagel condensation .
Molecular Structure Analysis
The structure of 5,6-Dimethoxy-1,2-indanedione has been elucidated using various spectroscopic tools . The IUPAC name for this compound is 5,6-dimethoxy-3H-indene-1,2-dione .
Chemical Reactions Analysis
5,6-Dimethoxy-1,2-indanedione has been used in the detection of latent fingerprints on porous surfaces . It reacts with the amino acid fraction of latent fingerprints to develop clear, stable, pink-colored fingerprints which are fluorescent in nature .
Physical And Chemical Properties Analysis
5,6-Dimethoxy-1,2-indanedione has a molecular weight of 206.19 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has a topological polar surface area of 52.6 Ų .
Scientific Research Applications
Latent Fingerprint Detection
5,6-Dimethoxy-1,2-indanedione has been evaluated for detecting latent fingerprints on porous surfaces. Studies have compared its effectiveness with DFO and ninhydrin, traditional reagents used in fingerprint detection. These indanediones, including 5,6-Dimethoxy-1,2-indanedione, show lower detection limits for glycine and have the potential to offer less expensive but effective alternatives to DFO. Their luminescence, especially after zinc salt treatment and cooling with liquid nitrogen, is superior to that of DFO, making them promising candidates for latent fingerprint detection on porous surfaces (Roux, Jones, Lennard, & Stoilovic, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethoxy-3H-indene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-6-3-8(12)11(13)7(6)5-10(9)15-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVYZYHBLAMLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1,2-indanedione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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